N'-(3,4-dimethylphenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide
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Overview
Description
“N’-(3,4-Dimethylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide” is a synthetic organic compound that belongs to the class of oxamides Oxamides are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N’-(3,4-Dimethylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide” typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.
Thiophene Ring Introduction: The thiophene ring can be incorporated through a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Oxamide Formation: The final step involves the formation of the oxamide linkage by reacting the intermediate with an oxalyl chloride derivative in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include using advanced catalysts, controlling reaction temperatures, and employing continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
“N’-(3,4-Dimethylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the oxamide to an amine.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or thiophene rings are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives, substituted thiophenes.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigating its biological activity and potential as a pharmaceutical lead compound.
Medicine: Exploring its therapeutic potential for treating specific diseases or conditions.
Industry: Utilizing its unique properties in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of “N’-(3,4-Dimethylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to a therapeutic effect. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N’-(3,4-Dimethylphenyl)-N-[(1-thiophen-2-ylcyclopropyl)methyl]oxamide
- N’-(3,4-Dimethylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)ethyl]oxamide
- N’-(3,4-Dimethylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)propyl]oxamide
Uniqueness
“N’-(3,4-Dimethylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide” stands out due to its specific combination of functional groups, which may impart unique chemical and biological properties. The presence of the thiophene ring and cyclopropyl group can influence its reactivity, stability, and potential interactions with biological targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-12-3-4-15(9-13(12)2)20-17(22)16(21)19-11-18(6-7-18)14-5-8-23-10-14/h3-5,8-10H,6-7,11H2,1-2H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYORDDUZUNUDAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2(CC2)C3=CSC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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